2,4-Dinitro-2'-Methoxydiphenylamine
2,4-Dinitro-2'-Methoxydiphenylamine
Brand Name:
Vulcanchem
CAS No.:
14038-08-5
VCID:
VC21002376
InChI:
InChI=1S/C13H11N3O5/c1-21-13-5-3-2-4-11(13)14-10-7-6-9(15(17)18)8-12(10)16(19)20/h2-8,14H,1H3
SMILES:
COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C13H11N3O5
Molecular Weight:
289.24 g/mol
2,4-Dinitro-2'-Methoxydiphenylamine
CAS No.: 14038-08-5
Cat. No.: VC21002376
Molecular Formula: C13H11N3O5
Molecular Weight: 289.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14038-08-5 |
|---|---|
| Molecular Formula | C13H11N3O5 |
| Molecular Weight | 289.24 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-2,4-dinitroaniline |
| Standard InChI | InChI=1S/C13H11N3O5/c1-21-13-5-3-2-4-11(13)14-10-7-6-9(15(17)18)8-12(10)16(19)20/h2-8,14H,1H3 |
| Standard InChI Key | MSTPRMHOPCALQB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator